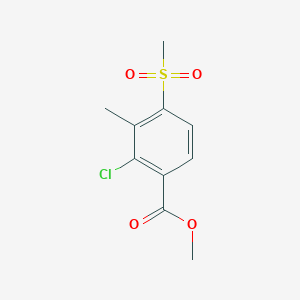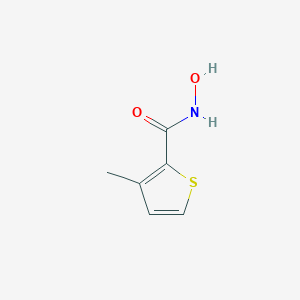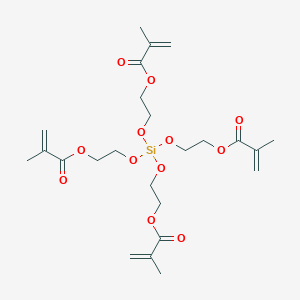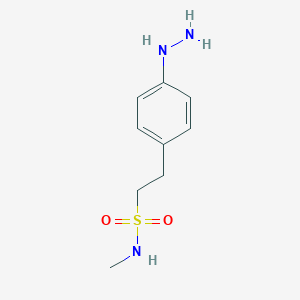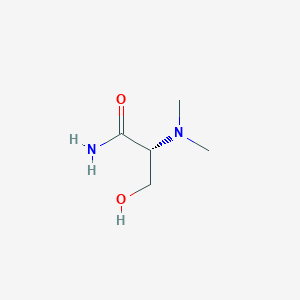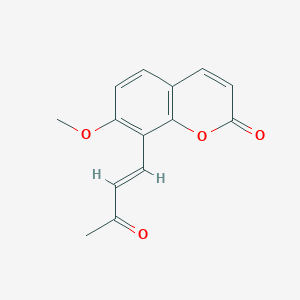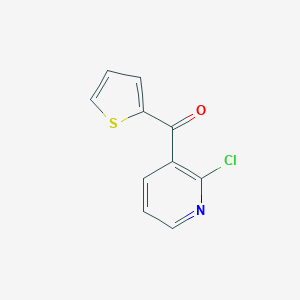
5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine, also known as NY-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NY-2 is a pyrimidine derivative that has a long nonyl chain attached to the 4-position of the phenyl ring, as well as a nonyloxy group at the 5-position of the pyrimidine ring. This unique chemical structure has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine involves its ability to interact with specific ion channels and receptors in the body. In the case of TRPM8, this compound acts as a competitive antagonist, binding to the channel and preventing the binding of other molecules that would normally activate it. This leads to a decrease in the activity of the channel and a subsequent decrease in cold sensitivity and pain perception.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects that make it a promising candidate for further research. In addition to its role as a TRPM8 antagonist, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis. It has also been shown to have a protective effect on neurons, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine in lab experiments is its high potency and specificity for TRPM8. This allows researchers to selectively block the activity of this channel without affecting other channels or receptors in the body. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, making it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine. One area of interest is its potential use in the treatment of pain and inflammation, particularly in conditions such as arthritis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other ion channels and receptors in the body.
Synthesemethoden
The synthesis of 5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the nonylphenylboronic acid, which is then reacted with 5-chloro-2-nonyloxy-pyrimidine to form the desired product. The reaction is typically carried out under inert conditions using a palladium catalyst and a base such as potassium carbonate. The resulting compound is then purified using chromatography techniques to obtain a high purity product.
Wissenschaftliche Forschungsanwendungen
5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to act as a selective antagonist for the TRPM8 ion channel. This channel is involved in the sensation of cold temperatures and has been implicated in a variety of physiological processes, including pain perception and thermoregulation. This compound has been shown to block the activity of this channel, leading to a decrease in cold sensitivity and pain perception.
Eigenschaften
CAS-Nummer |
121640-74-2 |
|---|---|
Molekularformel |
C28H44N2O |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
5-nonoxy-2-(4-nonylphenyl)pyrimidine |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-11-13-15-17-25-18-20-26(21-19-25)28-29-23-27(24-30-28)31-22-16-14-12-10-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 |
InChI-Schlüssel |
GMTBQCAYTXRLHR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCCC |
Synonyme |
5-(Nonyloxy)-2-(4-nonylphenyl)-pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
